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Compound of Interest

Compound Name: DLin-MC2-DMA

Cat. No.: B10857451

Get Quote

Executive Summary: The Structural Context of DLin-
MC2-DMA
In the evolution of ionizable cationic lipids for RNA delivery, DLin-MC2-DMA (MC2) represents

a critical inflection point in the Structure-Activity Relationship (SAR) studies that ultimately led

to the clinical approval of Onpattro (Patisiran). While its successor, DLin-MC3-DMA (MC3),

became the industry "gold standard," validating MC2 is essential for understanding the precise

pKa-driven mechanism of hepatic gene silencing.

This guide objectively validates the in vivo performance of DLin-MC2-DMA, contrasting it with

its predecessor (DLin-DMA) and its potent successors (DLin-KC2-DMA and DLin-MC3-DMA).

The data presented here demonstrates that while MC2 forms stable Lipid Nanoparticles

(LNPs), its biological potency is limited by a suboptimal pKa (5.64), rendering it significantly

less effective than MC3 (pKa 6.44) for hepatic targets.

Technical Profile & Mechanism of Action
To validate MC2, one must first understand its physicochemical constraints. The efficacy of an

ionizable lipid is dictated by its ability to remain neutral in the circulation (at pH 7.4) and
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become protonated in the acidic endosome (pH ~5.5–6.0) to facilitate membrane

destabilization.[1][2]

Physicochemical Specifications
Feature

DLin-MC2-DMA
Specification

Impact on Performance

Chemical Name

(6Z,9Z,28Z,31Z)-

heptatriaconta-6,9,28,31-

tetraen-19-yl 3-

(dimethylamino)propanoate

Defines linker length (C2)

pKa 5.64

CRITICAL LIMITATION. Too

low for optimal endosomal

escape.

Lipid Tail Dilinoleyl (18:2)
Provides necessary fluidity

(cone shape).

Linker Ester-containing

Biodegradable, but linker

length affects headgroup

orientation.

Mechanism of Action (The pKa Barrier)
The following DOT diagram illustrates why MC2 underperforms relative to MC3. MC2's pKa of

5.64 means it requires a more acidic environment to protonate than is typically found in early

endosomes, delaying endosomal escape until the LNP is likely trafficked to lysosomes for

degradation.
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Figure 1: The "pKa Barrier" mechanism. DLin-MC2-DMA (pKa 5.[3]64) fails to protonate

sufficiently in the Early Endosome, leading to reduced cytosolic release compared to optimal

lipids.

Comparative Performance Landscape
The validation of MC2 is best understood through the "Factor VII Silencing Assay," the industry-

standard benchmark for liver-targeted siRNA delivery.

Experimental Data: In Vivo Potency (Mouse Model)
The following table synthesizes data from seminal SAR studies (e.g., Jayaraman et al., 2012)

comparing the MC series.

Lipid
Candidate

pKa ED50 (mg/kg)
Relative
Potency

Clinical Status

DLin-MC2-DMA 5.64 ~0.6 1x (Baseline) Research Tool

DLin-DMA 6.00 ~1.0 ~0.6x Early Gen

DLin-KC2-DMA 6.70 ~0.02 30x Pre-clinical

DLin-MC3-DMA 6.44 ~0.005 120x
FDA Approved

(Onpattro)

Key Insight: MC2 is approximately 120-fold less potent than MC3. This drastic difference

validates the hypothesis that a pKa < 6.0 is detrimental to hepatic silencing efficiency.

Experimental Protocol: Validation of MC2
To replicate these findings or use MC2 as a low-potency control, follow this self-validating

protocol.

A. LNP Formulation (Microfluidic Mixing)
Goal: Create uniform LNPs (size ~50-80 nm, PDI < 0.1).
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Organic Phase Preparation:

Dissolve lipids in ethanol at molar ratios: 50:10:38.5:1.5 (MC2 : DSPC : Cholesterol : PEG-

Lipid).

Note: Use PEG-DMG (C-DMA) for short circulation or PEG-DSG for long circulation.

Aqueous Phase Preparation:

Dilute siRNA (Target: Factor VII or Luciferase) in 25mM Sodium Acetate buffer (pH 4.0).

Target N/P ratio: 3 (Nitrogen on lipid to Phosphate on RNA).

Mixing:

Use a microfluidic mixer (e.g., NanoAssemblr) at a flow rate ratio of 3:1

(Aqueous:Ethanol).

Total Flow Rate: 12 mL/min.

Dialysis:

Dialyze against 1x PBS (pH 7.4) for 12-16 hours to remove ethanol and neutralize pH.

Validation Step: Measure Size (DLS) and Encapsulation Efficiency (Ribogreen Assay).

Expect >90% encapsulation for MC2.

B. In Vivo Administration & Analysis
Goal: Determine ED50 (Effective Dose for 50% silencing).

Animal Model: C57BL/6 mice (Female, 6-8 weeks).

Dosing:

Administer LNPs via tail vein injection (IV).

Dose Range: 0.01, 0.1, 0.5, 1.0, 3.0 mg/kg (siRNA weight).
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Endpoint Analysis (48 Hours):

Collect blood via cardiac puncture or submandibular bleed.

Isolate plasma.

Assay: Chromogenic Factor VII activity assay (e.g., Biophen FVII kit).

Calculation:

Normalize FVII levels to PBS-treated control mice.

Plot Dose vs. % Remaining Protein to calculate ED50.

Workflow Visualization

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857451?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Phase

In Vivo Phase

Dissolve MC2 & Helpers
(Ethanol)

Microfluidic Mixing
(3:1 Ratio)

Prepare siRNA
(pH 4.0 Buffer)

Dialysis (PBS pH 7.4)
Remove Ethanol

IV Injection
(C57BL/6 Mice)

QC: Size/EE%

48h Incubation

Plasma Collection

Calculate ED50
(Expect ~0.6 mg/kg)

Chromogenic Assay

Click to download full resolution via product page

Figure 2: Experimental workflow for validating DLin-MC2-DMA potency via Factor VII assay.
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Safety & Toxicity Considerations
While MC2 is less potent, its safety profile follows the general trends of cationic lipids.

Liver Enzymes: High doses (>3 mg/kg) may cause transient elevation of ALT/AST.

Immune Stimulation: Monitor for cytokine release (IL-6, TNF-alpha) shortly after injection.

Clearance: Like MC3, MC2 is biodegradable, but the specific metabolites should be

considered in long-term dosing studies.

Conclusion
DLin-MC2-DMA is a scientifically validated lipid that serves as a crucial comparative

benchmark. It confirms the "Goldilocks" principle of ionizable lipids: a pKa of ~5.6 is too low for

efficient hepatic delivery, necessitating the shift to the ~6.4 pKa found in DLin-MC3-DMA.

Researchers should utilize MC2 primarily as a negative control or in mechanistic studies

investigating endosomal escape kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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